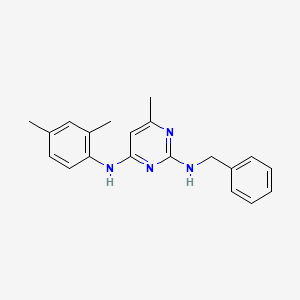

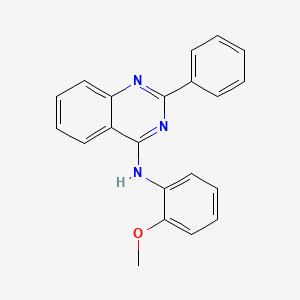

![molecular formula C20H27N3O4 B5520624 (4R)-N-乙基-1-[4-(羟甲基)苯甲酰]-4-[(3E)-戊-3-烯酰胺基]-L-脯氨酰胺](/img/structure/B5520624.png)

(4R)-N-乙基-1-[4-(羟甲基)苯甲酰]-4-[(3E)-戊-3-烯酰胺基]-L-脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Enantioselective Synthesis: L-prolinamide derivatives, including those similar to the compound , have been utilized in enantioselective synthesis processes, particularly in direct aldol reactions. Such derivatives exhibit high enantioselectivities under specific conditions, suggesting potential pathways for synthesizing our compound of interest (Proceedings of the National Academy of Sciences of the United States of America, 2004).

Molecular Structure Analysis

- Crystallography and Spectroscopy: Studies involving similar benzoyl-amino acids and their derivatives have used X-ray crystallography and various spectroscopic methods for structural elucidation. These techniques are crucial in determining the molecular structure of such compounds (X-ray Structure Analysis Online, 2012).

Chemical Reactions and Properties

- Reactivity with Various Nucleophiles: Research on compounds structurally related to our compound of interest shows their reactivity with different nucleophiles, leading to diverse chemical transformations. This includes the formation of new rings and functional groups (Journal of The Chemical Society C: Organic, 1966).

Physical Properties Analysis

- NMR and Elemental Analysis: Studies involving similar compounds have utilized NMR and elemental analysis to determine physical properties. These techniques are instrumental in understanding the physical characteristics of such molecules (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2014).

Chemical Properties Analysis

- Organocatalysis and Reaction Mechanics: Research on L-prolinamide derivatives, similar to our compound, focuses on their use in organocatalysis, specifically in asymmetric synthesis. Understanding the reaction mechanics and conditions that influence these processes is key to comprehending the chemical properties of such compounds (Journal of medicinal chemistry, 1981).

科学研究应用

对映选择性催化

L-脯氨酰胺衍生物,包括与指定化合物相关的那些衍生物,是直接醛醇反应的活性催化剂。这些反应在合成对映异构体富集化合物中至关重要。例如,某些 L-脯氨酰胺衍生物在特定条件下对芳香醛表现出高达 93% 对映体过量 (ee) 的高对映选择性,对脂肪醛表现出超过 99% 的 ee。高对映选择性归因于酰胺 N-H 和末端羟基与底物形成氢键,从而降低活化能并提高选择性。这为设计用于不对称醛醇反应和相关转化的新的有机催化剂提供了一条有希望的途径 (唐等人,2004)。

有机催化

L-脯氨酰胺的衍生物(L)-脯氨酰胺咪唑六氟磷酸离子液体已被用作无溶剂条件下直接不对称醛醇反应的有机催化剂。该化合物促进 4-硝基苯甲醛和环己酮之间的反应,生成具有高非对映体比和对映选择性的醛醇产物。它能够在六个连续循环中重复使用,而不会显着降低产物转化率或对映选择性,这证明了它作为立体选择性合成的可持续且高效催化剂的潜力 (Yadav & Singh, 2016)。

新化合物的合成

研究还集中在使用 L-脯氨酰胺衍生物合成新化合物。例如,已经合成了被设计为在肿瘤部位被羧肽酶 G2 激活的前药。这些前药旨在作为抗癌剂,表现出显着的活性——转化为活性药物导致细胞毒性增加。这突出了 L-脯氨酰胺衍生物在药物化学中的潜力,特别是在开发靶向癌症疗法方面 (施普林格等人,1990)。

属性

IUPAC Name |

(2S,4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[[(E)-pent-3-enoyl]amino]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-3-5-6-18(25)22-16-11-17(19(26)21-4-2)23(12-16)20(27)15-9-7-14(13-24)8-10-15/h3,5,7-10,16-17,24H,4,6,11-13H2,1-2H3,(H,21,26)(H,22,25)/b5-3+/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPDRQDMLWWTAC-VDLFBQIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1C(=O)C2=CC=C(C=C2)CO)NC(=O)CC=CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=C(C=C2)CO)NC(=O)C/C=C/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)